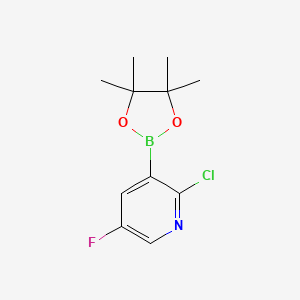

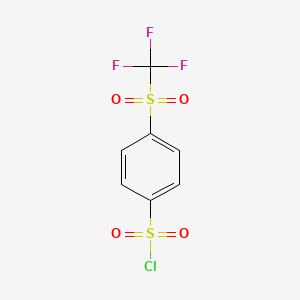

2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Overview

Description

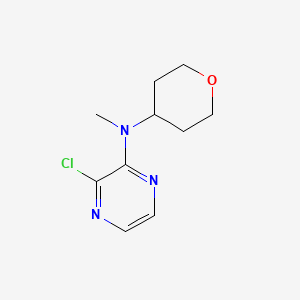

“2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine” is a chemical compound with the molecular formula C11H15BFNO2 . It’s a part of the pyridine family, which are aromatic compounds that contain a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound is determined by its chemical formula, C11H15BFNO2 . The exact structure can be determined using techniques such as X-ray crystallography .Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal in creating carbon-carbon bonds, an essential step in synthesizing pharmaceuticals, polymers, and complex organic molecules. The presence of the dioxaborolane group in the compound facilitates the transfer of the boron atom to the coupling partner, making it a valuable reagent in these reactions.

Development of Organic Light-Emitting Diodes (OLEDs)

Researchers employ this compound in the development of OLEDs . The pyridine moiety can be part of the conjugated system that forms the light-emitting layer of OLEDs. Its ability to transfer electrons and form stable light-emitting complexes is crucial for the efficiency and longevity of these devices.

Pharmaceutical Research

In pharmaceutical research, this compound serves as an intermediate in the synthesis of various drug molecules . Its structure allows for the introduction of fluorine atoms into drug molecules, which can significantly alter the drug’s properties, such as metabolic stability and bioavailability.

Agrochemical Synthesis

The compound is also significant in synthesizing agrochemicals . The chloro and fluoro substituents can be strategically placed in the molecular structure of herbicides and pesticides to improve their activity and selectivity towards target species.

Material Science

In material science, this compound is used to create novel polymers . The boron-containing moiety can act as a crosslinking agent, leading to polymers with unique properties like increased thermal stability or flame retardancy.

Catalyst Design

Lastly, it finds application in catalyst design . The compound can be a ligand for transition metal catalysts used in various chemical reactions. The pyridine ring can coordinate to metals, thus influencing the catalyst’s activity and selectivity.

Safety and Hazards

Future Directions

Fluoropyridines, including this compound, have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have potential applications in various fields, including medicine and agriculture . The development of fluorinated chemicals has been steadily increasing due to the high availability of the fluorinated synthetic blocks, effective fluorinating reagents, reliable fluorination technology, and the accumulation of basic and advanced knowledge of fluorine chemistry .

properties

IUPAC Name |

2-chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BClFNO2/c1-10(2)11(3,4)17-12(16-10)8-5-7(14)6-15-9(8)13/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKSAYIOMVWEJQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine](/img/structure/B1464574.png)

![N-[2-(4-chlorophenyl)ethyl]cyclobutanamine](/img/structure/B1464588.png)

![[1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B1464591.png)

![1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B1464592.png)